N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclohex-3-enecarboxamide

Medicinal Chemistry TRPM8 Agonism Physicochemical Profiling

Procure the precise chemotype, N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclohex-3-enecarboxamide (CAS 1396862-30-8), not a generic analog. The unique hydroxymethyl-cyclopropyl moiety provides a critical hydrogen-bond donor, reducing logP by ~0.5 units vs. des-hydroxy analogs, and altering metabolic soft spots. Blind substitution with N-(cyclopropylmethyl)cyclohex-3-enecarboxamide introduces risk of 10- to 100-fold potency shifts in TRPM8 and HDAC assays. Ensure reproducibility in target engagement, in vivo efficacy, and SAR campaigns. Ideal for TRPM8 agonist libraries, kinase selectivity screening, and acute dosing studies requiring rapid clearance.

Molecular Formula C12H19NO2
Molecular Weight 209.289
CAS No. 1396862-30-8
Cat. No. B2798149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(hydroxymethyl)cyclopropyl)methyl)cyclohex-3-enecarboxamide
CAS1396862-30-8
Molecular FormulaC12H19NO2
Molecular Weight209.289
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)NCC2(CC2)CO
InChIInChI=1S/C12H19NO2/c14-9-12(6-7-12)8-13-11(15)10-4-2-1-3-5-10/h1-2,10,14H,3-9H2,(H,13,15)
InChIKeyMIDBNJUUEXAKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Hydroxymethyl)cyclopropyl)methyl)cyclohex-3-enecarboxamide (1396862-30-8): Procurement-Relevant Chemical Profile


N-((1-(Hydroxymethyl)cyclopropyl)methyl)cyclohex-3-enecarboxamide (CAS 1396862-30-8) is a synthetic small-molecule cyclohex-3-enecarboxamide derivative featuring a unique 1-(hydroxymethyl)cyclopropyl moiety . With a molecular formula of C12H19NO2 and a molecular weight of 209.28 g/mol, it is typically supplied at a purity of ≥95% . The compound belongs to a class of cyclohexene-based carboxamides under investigation for their potential as TRPM8 receptor modulators, anti-fungal agents, and kinase inhibitors . Its structural differentiation lies in the combination of a cyclohexene ring, which introduces conformational rigidity and a potential site for metabolic oxidation, and the sterically constrained cyclopropane bearing a hydrogen-bond-donating hydroxymethyl group, a feature that can significantly alter target binding and physicochemical properties compared to simpler N-alkyl or N-cyclopropylmethyl analogs .

Procurement Risk Alert: Why Generic N-Alkyl Cyclohex-3-enecarboxamides Cannot Substitute for the 1396862-30-8 Chemotype


Simply interchanging the 1-(hydroxymethyl)cyclopropyl derivative with a generic N-alkyl or N-cyclopropylmethyl cyclohex-3-enecarboxamide introduces substantial technical risk. The hydroxymethyl substituent on the cyclopropane ring is not an inert spectator; it adds a hydrogen-bond donor (logP reduction of ~0.5 units vs. the des-hydroxy analog), increases topological polar surface area, and alters metabolic soft spots . In target-engagement studies, even minor perturbations to the amide side chain in this class have resulted in 10- to 100-fold shifts in potency for TRPM8 agonism and HDAC inhibition . Blind substitution with a compound like N-(cyclopropylmethyl)cyclohex-3-enecarboxamide (CAS 1090915-62-0) therefore cannot guarantee equivalent biological readouts, making procurement of the precise chemotype essential for reproducibility in mechanism-of-action studies, in vivo efficacy models, and structure-activity relationship (SAR) campaigns .

Head-to-Head Quantitative Differentiation of N-((1-(Hydroxymethyl)cyclopropyl)methyl)cyclohex-3-enecarboxamide


Molecular Recognition: Hydrogen-Bond Donor Capacity vs. N-(Cyclopropylmethyl)cyclohex-3-enecarboxamide

The target compound possesses a primary alcohol (hydroxymethyl), introducing a hydrogen-bond donor (HBD) absent in the des-hydroxy comparator N-(cyclopropylmethyl)cyclohex-3-enecarboxamide (CAS 1090915-62-0). This HBD increases the compound's topological polar surface area (tPSA) from 29.1 Ų (comparator) to 49.3 Ų (target), a 20.2 Ų increase . The calculated logP decreases from 1.6 (comparator) to 1.2 (target), a difference of -0.4 log units . In TRPM8 agonist patents, the introduction of a hydroxyl group on the side chain has been correlated with a >10-fold improvement in cellular potency (EC50) by enabling a critical hydrogen bond with a threonine residue in the TRPM8 binding pocket .

Medicinal Chemistry TRPM8 Agonism Physicochemical Profiling

Conformational Rigidity: Cyclopropane Ring vs. Linear Alkyl Linkers in Cyclohex-3-enecarboxamides

The 1-(hydroxymethyl)cyclopropyl group constrains the orientation of the amide side chain. A cyclopropane ring reduces the number of accessible rotamers to essentially two (syn/anti), whereas a propyl or butyl linker in analogous compounds has ~9-27 low-energy conformers . This conformational restriction can decrease the entropic penalty upon binding. In patents covering cyclohexanecarboxamide TRPM8 agonists, cyclopropane-containing compounds achieved IC50 values below 5 nM in recombinant TRPM8 assays, whereas linear-chain analogs plateaued at 50-200 nM . The specific compound N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclohex-3-enecarboxamide, with its rigidified side chain, is designed to pre-organize the hydroxymethyl group for optimal interaction with the TRPM8 binding site, a feature not replicable by flexible alkyl carboxamides .

Conformational Analysis Structure-Based Drug Design SAR

Metabolic Stability: Cyclohexene vs. Cyclohexane Saturated Analog

The cyclohex-3-ene ring of the target compound introduces an allylic position, which can undergo CYP450-mediated oxidation to an epoxide or hydroxylated metabolite . In contrast, the fully saturated analog, N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclohexanecarboxamide (not yet assigned a CAS), lacks this metabolic soft spot. In a class-level microsomal stability study of cyclohexene vs. cyclohexane carboxamides, the cyclohexene-containing compounds exhibited 40-60% shorter half-lives in human liver microsomes (HLM) . This higher metabolic turnover can be exploited for designing prodrugs or rapidly cleared tool compounds, whereas the saturated analog would persist longer, potentially leading to accumulation in chronic dosing models. Researchers selecting the cyclohexene variant can leverage its distinct metabolic fate for specific pharmacokinetic objectives .

Drug Metabolism Microsomal Stability In Vitro ADME

Synthetic Tractability and Scalability: Key Intermediate for Diversified Libraries

The compound is synthesized via a straightforward amide coupling between 1-(hydroxymethyl)cyclopropylmethylamine and cyclohex-3-enecarboxylic acid (or its activated ester), proceeding in >90% yield under standard HATU/DIEA conditions . This contrasts with more complex tricyclic or biaryl cyclohex-3-enecarboxamides, which require multi-step sequences with overall yields of 20-40% . The high-yielding coupling allows for rapid analog generation by varying the carboxylic acid component, making this compound an efficient starting point for library synthesis. Additionally, the hydroxymethyl handle permits further diversification (e.g., esterification, etherification, oxidation to aldehyde/carboxylic acid) without disrupting the core cyclohexene-carboxamide pharmacophore .

Synthetic Chemistry Parallel Synthesis Medicinal Chemistry

Optimal Use Cases for N-((1-(Hydroxymethyl)cyclopropyl)methyl)cyclohex-3-enecarboxamide (1396862-30-8) Based on Differentiated Evidence


TRPM8 Agonist Probe Development for Oropharyngeal Dysphagia Pharmacology

Leveraging its conformational rigidity and hydrogen-bond-donating hydroxymethyl group, this compound serves as a high-value starting point for TRPM8 agonist libraries targeting oropharyngeal dysphagia (OD) . The constrained cyclopropane side chain is expected to deliver sub-10 nM cellular potency, as demonstrated by close analogs in Sanofi's TRPM8 agonist patent portfolio. Researchers can use this compound to validate TRPM8 target engagement in OD animal models and to benchmark novel chemotypes against a well-characterized tool compound .

Kinase Selectivity Profiling via Cyclohex-3-enecarboxamide Scaffold Hopping

The cyclohex-3-ene core, combined with the unique 1-(hydroxymethyl)cyclopropylmethyl side chain, offers a distinct shape and electrostatic profile for kinase selectivity screening . When screened against a panel of 50 kinases, cyclohexene-based carboxamides have shown selective inhibition of Src family kinases (IC50 100-300 nM) while sparing other kinase families . This compound can be used as a scaffold-hopping tool to explore alternative hinge-binding motifs and improve selectivity over the widely used pyrazolo-pyrimidine kinase inhibitor scaffold .

Metabolically Labile Tool Compound for Acute In Vivo Efficacy Studies

The allylic oxidation liability of the cyclohexene ring, which predicts a short half-life (25-40 min in HLM), makes this compound an ideal candidate for acute dosing studies where rapid systemic clearance is desired to limit off-target exposure . In proof-of-concept efficacy models (e.g., capsaicin-induced allodynia), a tool compound with high clearance can be administered via intravenous or intrathecal routes to achieve transient, high local concentrations at the target tissue, minimizing the risk of chronic toxicity that complicates the use of metabolically stable analogs .

Hydroxymethyl Handle for Bioconjugation and Chemical Probe Synthesis

The primary alcohol of the hydroxymethyl group provides a synthetically accessible handle for derivatization. This compound can be directly converted to an aldehyde for oxime ligation, esterified to attach a fluorophore (e.g., BODIPY) for cellular imaging, or oxidized to a carboxylic acid for biotin-streptavidin pull-down experiments . Such chemical probes enable target engagement studies, cellular localization experiments, and chemoproteomics profiling, transforming the compound from a simple ligand into a versatile chemical biology tool .

Quote Request

Request a Quote for N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclohex-3-enecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.